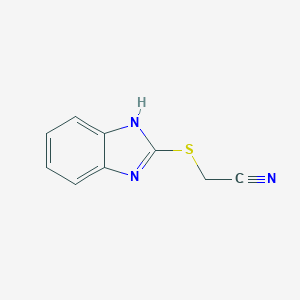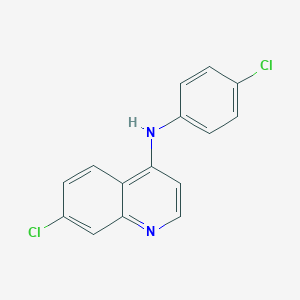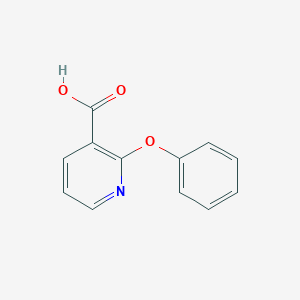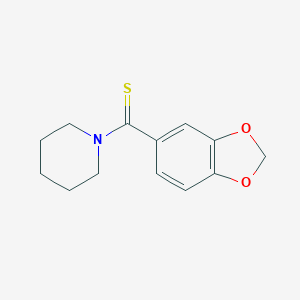
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that has gained popularity in recent years due to its stimulant effects. MDPV belongs to the class of cathinones, which are structurally similar to amphetamines and share similar pharmacological properties.
Scientific Research Applications
Corrosion Inhibition
Research by Belghiti et al. (2018) investigates derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, for their potential as corrosion inhibitors on iron surfaces. Their study using Density Functional Theory (DFT) and Monte Carlo dynamics suggests these compounds could act as effective corrosion inhibitors, highlighting the significance of the 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione structure in this application (Belghiti et al., 2018).
Modulation of Glutamate Receptors
Stäubli et al. (1994) explored the effects of an experimental drug with a structure similar to 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione on glutamate receptors. Their research indicates that this compound can facilitate glutamatergic transmission in the brain, impacting the induction of long-term potentiation in the hippocampus of rats (Stäubli et al., 1994).
Anti-Fatigue Effects
A study by Fan et al. (2014) found that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine enhances endurance capacity in mice, suggesting its potential as a therapeutic agent for fatigue. The compound was shown to influence energy storage and metabolism, along with boosting cellular antioxidant enzymes (Fan et al., 2014).
Piperdardine Isolation
Research by Araújo-Júnior et al. (1997) isolated a new piperidine alkaloid, piperdardine, from Piper tuberculatum. This compound includes a 1,3-benzodioxol-5-yl(piperidin-1-yl) structure, contributing to the understanding of the chemical diversity in piperidine alkaloids (Araújo-Júnior et al., 1997).
Insecticidal Properties
Siddiqui et al. (2004) identified compounds in Piper nigrum, including derivatives of 1,3-Benzodioxol-5-yl(piperidin-1-yl), which exhibited insecticidal properties against larvae of Aedes aegypti. This demonstrates the potential of such compounds in pest control applications (Siddiqui et al., 2004).
Inhibition of Nitric Oxide Formation
Wei et al. (2007) discovered that 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs are potent inhibitors of nitric oxide formation. This finding suggests therapeutic potential in conditions where nitric oxide modulation is beneficial (Wei et al., 2007).
properties
CAS RN |
77129-70-5 |
|---|---|
Product Name |
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione |
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanethione |
InChI |
InChI=1S/C13H15NO2S/c17-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)16-9-15-11/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
GRKFQNCLGKIJKV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Other CAS RN |
77129-70-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



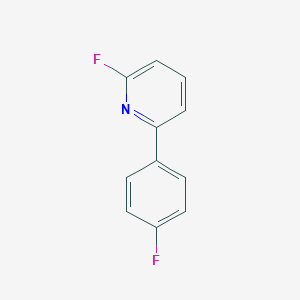
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
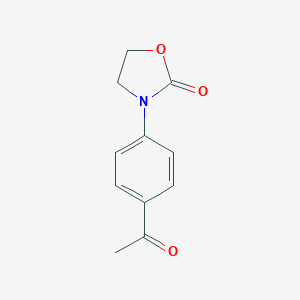
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
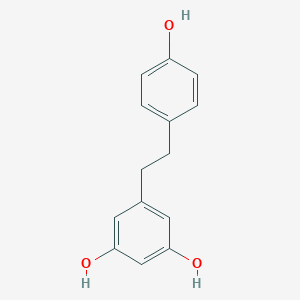
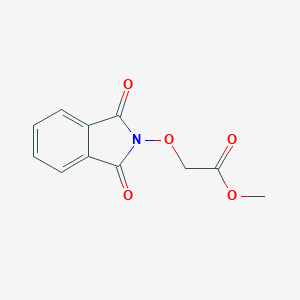
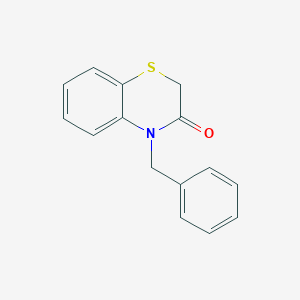
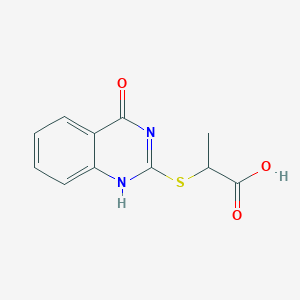
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
